molecular formula C14H13N5O2S B2779207 N-methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 879435-39-9

N-methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No. B2779207
CAS RN: 879435-39-9
M. Wt: 315.35
InChI Key: UTVHEWNVQVPLSC-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen. The pyrazolo[3,4-d]pyrimidine core is a bicyclic structure with a pyrazole ring fused to a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s reacted. Pyrazolo[3,4-d]pyrimidines can participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the types of atoms and bonds in the compound .

Scientific Research Applications

Drug Development

HMS3525D17 has potential applications in drug development due to its structural similarity to compounds that exhibit pharmacological activities. Its pyrazolopyrimidine core is a feature found in various therapeutic agents, suggesting that HMS3525D17 could be a precursor or a candidate for drug synthesis .

Molecular Biology

In molecular biology, HMS3525D17 could be used as a molecular probe or a building block for synthesizing nucleotide analogs. This application is crucial for studying DNA replication and protein synthesis, as well as for developing novel molecular biology techniques .

Chemical Synthesis

The compound’s reactive thioacetamide group makes it a valuable reagent in chemical synthesis. It could be utilized in the synthesis of sulfur-containing heterocyclic compounds, which are prevalent in various industrial chemicals and agrochemicals .

Biocatalysis

HMS3525D17 may serve as a substrate or inhibitor in biocatalytic processes. Understanding its interactions with enzymes could lead to the development of more efficient biocatalysts, impacting industries ranging from pharmaceuticals to biofuels .

Biochemistry

In biochemistry research, HMS3525D17 could be important for studying enzyme mechanisms, especially those involving pyrimidine metabolism. It might act as an analog to naturally occurring substrates, helping to elucidate the biochemical pathways .

Pharmacokinetics

The compound’s properties suggest potential applications in pharmacokinetic studies. It could be used to understand absorption, distribution, metabolism, and excretion (ADME) profiles of new drug candidates, which is vital for safe and effective drug design .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would likely depend on its observed biological activities. If it shows promising activity in preliminary studies, it could be further optimized and studied for potential therapeutic applications .

properties

IUPAC Name

N-methyl-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-15-11(20)8-22-14-17-12-10(13(21)18-14)7-16-19(12)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVHEWNVQVPLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

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